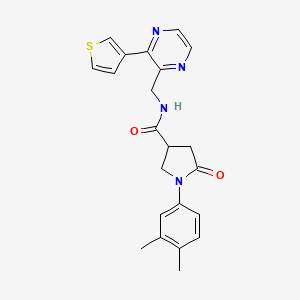

1-(3,4-dimethylphenyl)-5-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-5-oxo-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2S/c1-14-3-4-18(9-15(14)2)26-12-17(10-20(26)27)22(28)25-11-19-21(24-7-6-23-19)16-5-8-29-13-16/h3-9,13,17H,10-12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVXTMMSXBSGHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NC=CN=C3C4=CSC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3,4-dimethylphenyl)-5-oxo-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)pyrrolidine-3-carboxamide is a complex polyheterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxamide group and a thiophene moiety, contributing to its diverse biological activities. Its molecular formula is C22H22N4O2S, with a molecular weight of 406.5 g/mol. The structural complexity allows for various interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O2S |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 2034425-25-5 |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene and pyrrolidine moieties have shown effectiveness against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antiviral Potential

Research has suggested that derivatives of this compound could possess antiviral activities. For example, related compounds have demonstrated efficacy against viruses such as HIV and hepatitis C virus (HCV). The structure's ability to interact with viral enzymes may inhibit viral replication.

Anticancer Properties

The compound's potential in cancer therapy is also noteworthy. Studies have indicated that similar pyrrolidine derivatives can induce apoptosis in cancer cells. For instance, compounds with structural similarities have shown cytotoxic effects against various cancer cell lines, suggesting a possible role in targeted cancer therapies.

The biological activity of this compound is attributed to its ability to bind to specific receptors or enzymes involved in disease processes. The presence of the thiophene and pyrrolidine rings enhances its interaction with targets such as:

- Enzymes : Inhibiting key enzymes involved in cellular metabolism.

- Receptors : Modulating receptor activity to influence neurotransmission or immune responses.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives, including those similar to the target compound. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against certain Gram-positive bacteria .

- Antiviral Activity : In vitro studies demonstrated that related compounds showed EC50 values for HIV inhibition ranging from 0.26 µM to 3.98 µM, illustrating promising antiviral potential .

- Cytotoxicity in Cancer Cells : Research involving pyrrolidine derivatives revealed IC50 values indicating significant cytotoxicity in human cancer cell lines, outperforming conventional chemotherapeutics in some cases .

Scientific Research Applications

Preliminary studies have indicated that this compound may exhibit significant biological activities due to its structural components, particularly the pyrrolidine ring and the thiophene substitution. Research has focused on its interactions with various biological targets, including:

- Antimicrobial Properties : The compound's structural analogs have shown promising results against various pathogens, suggesting potential applications in developing new antimicrobial agents.

- Antiviral Activity : Similar compounds in the literature have demonstrated antiviral properties, indicating that this compound may also have efficacy against viral infections.

Pharmacological Applications

- Thrombocytopenia Treatment : The compound's structural similarity to known thrombopoietin receptor agonists suggests it could enhance platelet production, making it a candidate for treating thrombocytopenia .

- Neurotransmission Modulation : Compounds with similar pyrrolidine and thiophene moieties have been investigated for their ability to interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can yield moderate to high yields under specific conditions. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-dimethylphenyl)-5-oxo-N-(thiophen-2-yl)methyl)pyrrolidine | Similar pyrrolidine core; thiophene substitution | Antimicrobial |

| 2-(bis(3,5-dimethylphenyl)thiazole | Contains thiazole; related heterocyclic structure | Anticonvulsant |

| N'-arylidine derivatives of tetrahydropyrimidone | Heterocyclic compounds; similar synthetic pathways | Antimicrobial |

These derivatives highlight the diversity within this class of heterocycles while showcasing the unique structural components of the target compound that may influence its specific biological activities.

Case Studies

Several case studies have explored the pharmacological potential of compounds with similar structures:

- Antiviral Studies : Research on N-Heterocycles has revealed promising antiviral activity against HIV and other viruses, with IC50 values indicating effective inhibition at low concentrations .

- ELOVL6 Inhibition : A related compound was found to selectively inhibit ELOVL6, showing potential for metabolic regulation and treatment of fatty liver diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

*Calculated based on molecular formula.

Key Observations:

Aromatic vs. The cyclohexyl substituent in introduces a bulky aliphatic group, which may stabilize the pyrrolidine ring conformation but limit π-π stacking interactions .

Heteroaromatic Systems :

- The thiophene-pyrazine group in the main compound offers dual heteroaromaticity, enabling π-π interactions and hydrogen bonding via pyrazine nitrogen atoms.

- Thiadiazole-containing analogs () feature electron-deficient rings, which may enhance hydrogen-bond acceptor capacity but reduce metabolic stability.

Steric and Electronic Effects: Ortho-substituted dimethyl groups (e.g., 2,3-dimethylphenyl in ) introduce steric hindrance that could disrupt binding to flat enzymatic pockets.

Physicochemical and Conformational Properties

- Pyrrolidine Ring Puckering: The main compound’s pyrrolidine ring likely adopts a non-planar conformation due to substituent-induced strain. Cremer and Pople’s puckering coordinates predict amplitude and phase parameters influenced by the 3,4-dimethylphenyl group, which may stabilize a twisted envelope conformation.

Solubility and LogP :

Hypothesized Pharmacological Implications

While direct activity data are unavailable, structural comparisons suggest:

- Target Selectivity : The thiophene-pyrazine group may favor kinase targets (e.g., JAK or BTK inhibitors) due to its ability to occupy hydrophobic pockets and engage catalytic lysines.

- Metabolic Stability : The main compound’s methyl groups on the phenyl ring could slow oxidative metabolism compared to fluorinated analogs .

- Bioavailability : The cyclohexyl substituent in may improve passive diffusion across membranes but reduce aqueous solubility.

Q & A

Q. What synthetic strategies are recommended for preparing pyrrolidine-3-carboxamide derivatives like this compound?

The synthesis typically involves multi-step routes, including:

- Amide bond formation : Reacting a pyrrolidinone intermediate (e.g., 5-oxopyrrolidine-3-carboxylic acid) with a substituted pyrazine-methylamine derivative under coupling agents like HATU or EDCI .

- Heterocyclic substitutions : Thiophene and pyrazine moieties can be introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on the halogenated precursors .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (ethanol or acetonitrile) are standard for isolating intermediates and final products .

Q. How can the structure of this compound be confirmed experimentally?

Key analytical methods include:

- NMR spectroscopy : and NMR to verify substituent positions (e.g., methyl groups on phenyl, thiophene-proton coupling patterns) .

- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and confirms spatial orientation of substituents (e.g., thiophene-pyrazine linkage) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHNOS) with ppm-level accuracy .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in heterocyclic substitutions .

- Reaction path screening : Algorithms like the artificial force-induced reaction (AFIR) method narrow viable synthetic routes by simulating activation energies for key steps (e.g., amide coupling vs. cyclization) .

- Machine learning : Train models on existing reaction datasets to predict optimal solvents or catalysts (e.g., Pd(PPh) for Suzuki couplings) .

Q. What strategies address contradictions in biological activity data for structurally similar compounds?

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., kinase inhibition assays with ATP concentration controls) .

- Docking studies : Perform molecular docking (AutoDock Vina) to correlate structural variations (e.g., thiophene vs. furan substitution) with binding affinity differences .

- Experimental validation : Re-synthesize disputed analogs and retest under controlled conditions (e.g., fixed pH, temperature) .

Q. How can spectroscopic data resolve ambiguities in pyrrolidine ring conformation?

- Variable-temperature NMR : Detect ring puckering dynamics (e.g., chair vs. envelope conformers) by observing splitting/merging of signals at low temperatures .

- NOESY/ROESY : Identify spatial proximities between pyrrolidine protons and adjacent substituents (e.g., pyrazine-methyl group) .

- IR spectroscopy : Monitor carbonyl stretching frequencies (1650–1750 cm) to assess hydrogen bonding or steric strain in the 5-oxo group .

Methodological Challenges and Solutions

Q. How to mitigate low yields in the final amide coupling step?

- Optimize coupling agents : Screen HATU, DCC, or EDC/HOBt systems for reactivity with sterically hindered amines .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while improving yields by 15–20% .

- Protection/deprotection : Temporarily protect reactive sites (e.g., pyrrolidine nitrogen with Boc groups) to prevent side reactions .

Q. What are best practices for handling air/moisture-sensitive intermediates?

- Schlenk techniques : Use under inert gas (N/Ar) for pyrazine-thiophene coupling steps .

- Drying agents : Include molecular sieves (3Å) in reactions involving hygroscopic reagents like POCl .

- Stability testing : Monitor intermediates by TLC or LC-MS to identify degradation pathways (e.g., hydrolysis of carboxamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.